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Compound of Interest |

Methyl 2-
Compound Name:
[(phenylsulfonyl)lamino]benzoate

CAS No.: 10038-81-0

Cat. No.: B1596348

Get Quote

The sulfonamide moiety is a cornerstone functional group in pharmacology, present in a wide
array of antibacterial, diuretic, and anticonvulsant drugs.[2] The geometry of the sulfonamide
linker and its capacity to act as a hydrogen bond donor and acceptor are pivotal in defining its
interaction with biological targets. The analysis of single-crystal X-ray diffraction data provides
the most definitive and high-resolution information about a molecule's conformation and the
intricate network of non-covalent interactions that dictate its crystal packing.[3]

Understanding these solid-state characteristics is not merely an academic exercise; it has
profound implications for drug development. Properties such as solubility, dissolution rate,
stability, and bioavailability are intrinsically linked to the crystalline form of an active
pharmaceutical ingredient (API).[4] Therefore, the detailed structural analysis of compounds
like Methyl 2-[(phenylsulfonyl)amino]benzoate and its analogs is essential for predicting and
optimizing their pharmaceutical profiles. This guide uses the crystal structure of Methyl 5-
bromo-2-[methyl(methylsulfonyl)amino]benzoate as an exemplary case study to illustrate the
methodologies and insights gained from such an investigation.[1]
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Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity
material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocol
described herein is adapted from the established synthesis of the structural analog, Methyl 5-
bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Precursor: Methyl 5-bromo-2-
[(methylsulfonyl)amino]benzoate

This initial step involves the sulfonation of the primary amine.

Experimental Protocol:

To a round-bottom flask, add methyl-2-amino-5-bromobenzoate (1.0 g, 4 mmol) and
dichloromethane (10 mL).

o Prepare a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10
mL).

o Add the methanesulfonyl chloride solution dropwise to the flask over a period of 10-15
minutes with stirring.

o Heat the reaction mixture to 333-343 K and maintain stirring for 2-3 days. The progress of
the reaction should be monitored by an appropriate technique, such as Thin Layer
Chromatography (TLC).[5]

o Upon completion, evaporate the solvent under reduced pressure to yield the crude product,
methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Final Compound: Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate

The second step involves the methylation of the sulfonamide nitrogen.

Experimental Protocol:
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e Prepare a suspension of sodium hydride (NaH) (0.15 g, 6.6 mmol) in dimethylformamide
(DMF) (10 mL). Causality Note: NaH is a strong base used here to deprotonate the
sulfonamide nitrogen, making it a potent nucleophile for the subsequent methylation step.

o Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1.0 g, 3.3 mmol), dissolved in DMF
(5 mL), to the NaH suspension.

 Stir the mixture at room temperature for 14-16 hours.

e Upon completion, the reaction is quenched and worked up to isolate the final product.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the purified compound.

Experimental Protocol:

e Dissolve the purified Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate in a suitable
solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

» Allow the solvent to evaporate slowly and undisturbed at room temperature over several
days.

» Yellow, needle-like crystals of the compound should form.[1]
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Figure 1: Synthesis and Crystallization Workflow
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Caption: Figure 1: A flowchart illustrating the key stages from starting materials to the formation
of single crystals for analysis.

Crystallographic Data and Structure Refinement

The cornerstone of any crystal structure analysis is the precise measurement and interpretation
of X-ray diffraction data. The following tables summarize the key parameters for the analog,
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, collected at 296 K using Mo Ka
radiation.[1]

Crystal Data and Collection Parameters
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Parameter Value
Chemical Formula C10H12BrNO4S
Formula Weight (Mr) 322.18
Crystal System Monoclinic
Space Group P2i/c

a (A) 6.0798 (1)

b (A) 10.7853 (3)

c (A 19.5206 (4)
B(°) 90.306 (1)
Volume (V) (A3) 1280.00 (5)

Z (Molecules per cell) 4

Calculated Density (Dx) 1.672 Mg m—3

Radiation

Mo Ka (A = 0.71073 A)

Diffractometer

Bruker Kappa APEXIlI CCD

Absorption Correction

Multi-scan (SADABS)

Measured Reflections 13682
Independent Reflections 3170
Rint 0.032

Table 1: Summary of crystal data and data collection parameters for Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate.[1]

Structure Refinement Details

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2977655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Refinement on F2

R[F2 > 20(F?)] (R1) 0.034

wR(F?) (WR2) 0.084

Goodness-of-fit (S) 1.04

Reflections used 3170

Parameters refined 157

H-atom treatment H-atoms positioned geometrically
Dpmax (€ A-3) 0.50

Apmin (€ A-3) -0.43

Table 2: Key parameters for the refinement of the crystal structure.[1]

The low R1 value of 0.034 indicates a good agreement between the calculated model and the
experimental diffraction data, signifying a high-quality and reliable structure determination.
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Figure 2: Single-Crystal X-ray Crystallography Workflow
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Caption: Figure 2: The logical progression from a single crystal to a validated structural model
in X-ray crystallography.
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Molecular Geometry and Intermolecular Interactions
Molecular Conformation

The analysis of the crystal structure of Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate reveals key conformational features. The aromatic ring
(C1-C6) is, as expected, planar. The methyl ester group is also planar. A notable feature is the
orientation of the methyl ester moiety with respect to the benzene ring; they are twisted with a
dihedral angle of 39.09 (13)°.[1] This non-coplanar arrangement is significant as it can
influence the molecule's electronic properties and its ability to fit into a receptor's binding
pocket.

Crystal Packing and Hydrogen Bonding

In the solid state, molecules arrange themselves in a highly ordered lattice, stabilized by a
network of intermolecular forces. In the crystal of this analog, the dominant interactions are
weak C-H---O hydrogen bonds. These interactions link adjacent molecules into
centrosymmetric dimers.[1]

Specifically, the interaction forms a distinct ring motif, designated as R22(10) in graph-set
notation. This notation indicates that two molecules (a dimer) are linked by two hydrogen
bonds, forming a ring that contains 10 atoms. This type of supramolecular assembly is a
common and important feature in the crystal engineering of organic molecules.[1] The
formation of these stable dimers is the primary building block that defines the overall crystal
packing.
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Caption: Figure 3: A schematic representation of the centrosymmetric dimer formed via C-H:--O
hydrogen bonds.

Conclusion and Implications for Drug Development

The detailed crystallographic analysis of Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate provides a robust and reliable model for understanding
the solid-state structure of Methyl 2-[(phenylsulfonyl)amino]benzoate. The key structural
takeaways are the non-coplanar orientation of the methyl ester group and the formation of
stable centrosymmetric dimers through C-H---O interactions.

For drug development professionals, these insights are invaluable:

o Polymorphism: The existence of specific, directional interactions like the R22(10) motif
suggests that different packing arrangements (polymorphs) might be accessible under
varying crystallization conditions. Each polymorph can have different physical properties.

« Solubility Modeling: Knowledge of the crystal packing and the energies of the intermolecular
interactions can be used to computationally predict the lattice energy, which is a key
parameter in predicting the aqueous solubility of a drug candidate.
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Rational Drug Design: The determined molecular conformation provides a precise 3D model
that can be used for in silico studies, such as molecular docking with protein targets, to
predict and rationalize binding affinity and selectivity.

In summary, this technical guide demonstrates the power of single-crystal X-ray diffraction to

provide foundational knowledge that bridges molecular structure with macroscopic properties,

thereby guiding the rational design and development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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